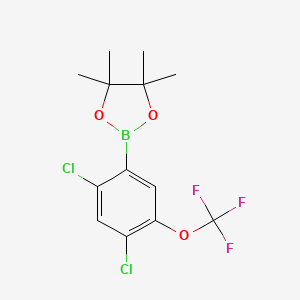
2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester” is a chemical compound with the IUPAC name 2-(2,4-dichloro-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, including “this compound”, can be synthesized through various methods. One such method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular formula of “this compound” is C13H14BCl2F3O3 . The InChI code for this compound is 1S/C13H14BCl2F3O3/c1-11(2)12(3,4)22-14(21-11)7-5-10(20-13(17,18)19)9(16)6-8(7)15/h5-6H,1-4H3 .Chemical Reactions Analysis
Pinacol boronic esters, including “this compound”, can undergo various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that is not well developed but has been reported in the literature . They can also participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 356.96 . The compound should be stored in a refrigerated environment .Applications De Recherche Scientifique
Phosphorescence Properties : Arylboronic esters, including 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester, exhibit room-temperature phosphorescence in the solid state. This is notable because phosphorescent organic molecules typically require heavy atoms or carbonyl groups for effective generation of a triplet excited state. The phosphorescence properties of these esters might be influenced more by solid-state molecular packing than by the patterns and numbers of boron substituents on the aryl units (Shoji et al., 2017).
Synthesis of Unsymmetrical 1,3-Dienes : The esters can be synthesized via palladium-catalyzed cross-coupling reactions. This method has been applied to one-pot synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence, highlighting its utility in organic synthesis (Takagi et al., 2002).
H2O2-Cleavable Poly(ester-amide)s : The compound has been used in the synthesis of hydrogen peroxide-cleavable poly(ester-amide)s, demonstrating potential in the development of H2O2-responsive delivery vehicles (Cui et al., 2017).
Mixed Chromophore Copolymers : The ester undergoes Suzuki coupling reactions with aryl diboronic acids or dibromides, forming chromophore-containing polymers. These polymers exhibit high thermal stability and tailored light emission, useful in material science applications (Neilson et al., 2007).
Boronate-Terminated π-Conjugated Polymers : The ester has been used in the Suzuki-Miyaura coupling polymerization to produce high-molecular-weight π-conjugated polymers with boronic acid moieties, offering potential applications in polymer and materials chemistry (Nojima et al., 2016).
Organoboron Compounds as Lewis Acid Receptors : Organoboron compounds, including phenylboronic acid pinacol ester, have been studied as Lewis acid receptors of fluoride ions in polymeric membranes, relevant in analytical chemistry (Jańczyk et al., 2012).
Hydrolysis Stability : The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH has been investigated, crucial for considering these compounds in pharmacological applications (Achilli et al., 2013).
Propriétés
IUPAC Name |
2-[2,4-dichloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BCl2F3O3/c1-11(2)12(3,4)22-14(21-11)7-5-10(20-13(17,18)19)9(16)6-8(7)15/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLVTIQCLFFUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BCl2F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9R)-11-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene](/img/structure/B2861074.png)

![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2861081.png)
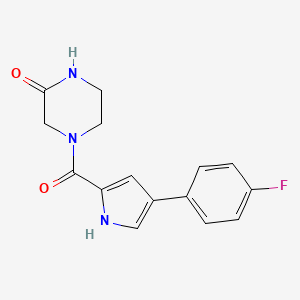

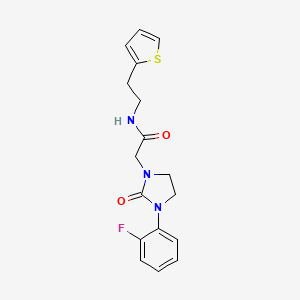
![N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861085.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2861086.png)
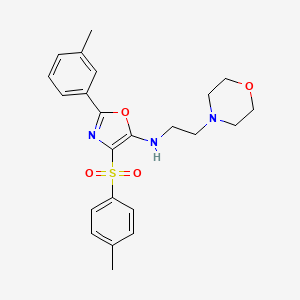

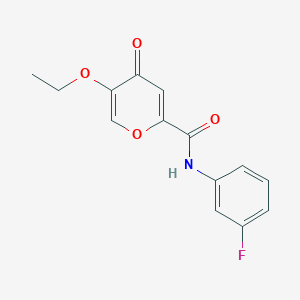
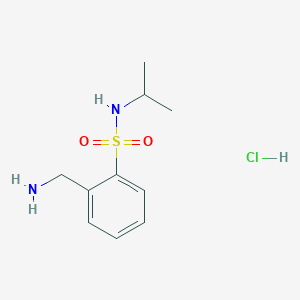
![3-fluoro-4-methoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2861094.png)
![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2861096.png)